molecular formula C15H11NO6 B1404695 Methyl 2-(2-formylphenoxy)-5-nitrobenzoate CAS No. 1338782-20-9

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Cat. No. B1404695
M. Wt: 301.25 g/mol
InChI Key: LWGJQPWXRWQCQL-UHFFFAOYSA-N
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Description

“Methyl 2-(2-formylphenoxy)acetate” is a compound that has some structural similarities . It has a molecular weight of 194.19 and its IUPAC name is methyl (2-formylphenoxy)acetate .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(2-formylphenoxy)-5-nitrobenzoate” are not available, similar compounds such as “Hexakis(2-formylphenoxy)cyclotriphosphazene” have been synthesized from the reaction of hexachlorocylotriphosphazene with 2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-formylphenoxy)hexanoate”, a similar compound, has a molecular formula of C14H18O4 and a molecular weight of 250.29000 .

Scientific Research Applications

1. Analytical Methods in Environmental Studies

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate and its free acid are pivotal in the analytical determination of certain chemical residues in environmental samples. Alder, Augenstein, and Rogerson (1978) developed a method involving this compound for detecting residues on various substrates, such as soybeans, foliage, soil, milk, and liver. This method, involving gas-liquid chromatography, can detect very low concentrations (0.01 ppm) with significant recovery rates of 70-75% (Alder, Augenstein, & Rogerson, 1978).

2. Synthesis and Characterization of Organic Compounds

In organic chemistry, the synthesis of complex molecules often involves derivatives of methyl 2-(2-formylphenoxy)-5-nitrobenzoate. For example, Lomov (2019) explored the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid using related compounds, demonstrating the compound's role in developing intermediates for pharmaceutical applications, particularly in cardiotonic drugs (Lomov, 2019).

3. Photophysical and Photochemical Properties

The study of the photophysical properties of organotin compounds derived from Schiff bases, which may include derivatives of methyl 2-(2-formylphenoxy)-5-nitrobenzoate, is significant for applications in organic light-emitting diodes (OLEDs). García-López et al. (2014) investigated such compounds, revealing their potential in the development of OLEDs with specific focus on their photophysical characteristics (García-López et al., 2014).

4. Development of Novel Hydrogels for Drug Delivery

In materials science, the chemical properties of methyl 2-(2-formylphenoxy)-5-nitrobenzoate are harnessed to create innovative materials like hydrogels. Nisar et al. (2020) synthesized a chitosan-based hydrogel using a crosslinker derived from this compound, demonstrating its UV- and pH-responsive properties. This hydrogel shows potential as a vehicle for controlled drug delivery, particularly in targeted therapeutic applications (Nisar, Pandit, Wang, & Rattan, 2020).

properties

IUPAC Name

methyl 2-(2-formylphenoxy)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGJQPWXRWQCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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